N-Nitrosomethyl-2-chloroethylamine

Acute toxicity LD50 Safety profiling

N-Nitrosomethyl-2-chloroethylamine (NM2CEA, CAS 16339-16-5) is a synthetic, low-molecular-weight (122.55 g/mol) N-nitrosamine (NNA) distinguished by an N-methyl-N-(2-chloroethyl) substitution pattern. Unlike dialkyl nitrosamines bearing two simple alkyl chains such as N-nitrosodimethylamine (NDMA, CAS 62-75-9), the chloroethyl group in NM2CEA introduces a bifunctional alkylating capacity capable of forming DNA interstrand cross-links.

Molecular Formula C3H7ClN2O
Molecular Weight 122.55 g/mol
CAS No. 16339-16-5
Cat. No. B096467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosomethyl-2-chloroethylamine
CAS16339-16-5
Molecular FormulaC3H7ClN2O
Molecular Weight122.55 g/mol
Structural Identifiers
SMILESCN(CCCl)N=O
InChIInChI=1S/C3H7ClN2O/c1-6(5-7)3-2-4/h2-3H2,1H3
InChIKeyJTJQWOJKHHOSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitrosomethyl-2-chloroethylamine (CAS 16339-16-5): A Differentiated Nitrosamine Research Probe and Analytical Reference Standard


N-Nitrosomethyl-2-chloroethylamine (NM2CEA, CAS 16339-16-5) is a synthetic, low-molecular-weight (122.55 g/mol) N-nitrosamine (NNA) distinguished by an N-methyl-N-(2-chloroethyl) substitution pattern [1]. Unlike dialkyl nitrosamines bearing two simple alkyl chains such as N-nitrosodimethylamine (NDMA, CAS 62-75-9), the chloroethyl group in NM2CEA introduces a bifunctional alkylating capacity capable of forming DNA interstrand cross-links [2]. This compound exhibits high acute oral toxicity (rat LD50: 22 mg/kg) and is classified as a Category 1B carcinogen (H350) under GHS . NM2CEA is supplied as a regulatory-compliant reference standard (Nitrosamines Impurity 27) with detailed characterization data for pharmaceutical impurity profiling and analytical method validation [3].

1
Dedicated HPLC reference standard for pharmaceutical impurity profiling
2
DNA cross-linking positive control (nitrosamine class)
3
Structure-activity probe for nitrosamine QSAR studies

Procurement Risk: Why N-Nitrosomethyl-2-chloroethylamine Cannot Be Replaced by NDMA, NDEA, or Other Common Nitrosamine Standards


Substitution of NM2CEA with a common dialkyl nitrosamine impurity standard (e.g., NDMA or NDEA) introduces critical analytical and mechanistic risk. The single chlorine atom in NM2CEA creates a dichotomous alkylation chemistry: the methyl group yields O⁶-methylguanine adducts, while the chloroethyl arm can generate both mono-alkylated bases and cytotoxic N¹-guanine–N³-cytosine interstrand cross-links [1]. Dialkyl nitrosamines lacking the chloro substituent cannot form these cross-links, resulting in divergent DNA damage spectra and repair pathway engagement. Additionally, the electron-withdrawing chlorine shifts the compound's chromatographic retention and MS ionization efficiency relative to chlorine-free analogs, making NDMA or NDEA unsuitable as surrogate calibration standards for accurate NM2CEA quantification in pharmaceutical impurity assays .

DNA cross-linking mismatch
Dialkyl nitrosamines (NDMA, NDEA) lack the chloroethyl group and may not generate DNA interstrand cross-links, altering genotoxic endpoint interpretation.
Chromatographic retention shift
The chlorine substituent measurably shifts reversed-phase retention; NDMA or NDEA may limit calibration surrogate accuracy in HPLC methods.
MS ionization efficiency change
Electron-withdrawing chlorine may alter ionization, complicating surrogate quantification in LC-MS impurity assays.

Quantified Differentiation Evidence for N-Nitrosomethyl-2-chloroethylamine Relative to In-Class Alternatives


Acute Oral Toxicity Profiling: NM2CEA vs. N-Nitrosodiethanolamine (NDELA)

NM2CEA exhibits substantially higher acute oral toxicity than the hydroxylated dialkyl nitrosamine comparator NDELA. The rat oral LD50 for NM2CEA (22 mg/kg) is approximately 341-fold lower than that for N-nitrosodiethanolamine (7,500 mg/kg), placing these two nitrosamines at opposite extremes of the acute toxicity spectrum within the same compound class [1]. This differential mandates distinct safety and containment protocols for procurement.

Acute oral toxicity
Cross-study comparable
22 mg/kg (rat LD50) vs NDELA 7,500 mg/kg, ~341-fold lower LD50 (higher toxicity)
Supports acute toxicity classification and handling differentiation
Data compiled from authoritative toxicology sources; laboratory-specific verification may be needed
Acute toxicity LD50 Safety profiling Nitrosamine classification

Carcinogenic Potency Classification: Chloroethyl Substituent Yields Category 1B (H350) with Full C&L Inventory Concordance

NM2CEA carries a fully concordant GHS carcinogenicity classification as Category 1B (H350: May cause cancer) with 100% notifier agreement in the ECHA C&L Inventory, reflecting the combined genotoxic hazard of both methylating and chloroethylating capacity within a single low-molecular-weight scaffold [1]. In contrast, structurally related dialkyl nitrosamines lacking halogen substitution (e.g., N-nitrosodi-n-propylamine) may show lower carcinogenic potency rankings in comparative rodent bioassays [2].

Carcinogenicity classification
Class-level inference
Carc. 1B (H350), 100% notifier agreement (ECHA C&L)
Supports unambiguous classification for risk assessment documentation
Based on 2 aggregated notifications; substance-specific toxicological review recommended
Carcinogenicity classification GHS ECHA C&L Structure-activity

DNA Cross-Linking Activity: A Mechanistic Differentiator Absent in Non-Chlorinated Nitrosamines

NM2CEA and its α-acetoxy prodrug analogs generate DNA interstrand cross-links via a two-step mechanism: initial O⁶-(2-chloroethyl)guanine formation followed by a delayed second alkylation at the complementary N³-cytosine. This bifunctional activity, absent in simple methylating or ethylating nitrosamines (e.g., NDMA, NDEA), has been experimentally demonstrated in Salmonella typhimurium TA92 (which specifically detects cross-linking agents) and confirmed by dose-dependent cross-link formation in vitro [1][2]. While the chloroethyl pharmacophore is also found in chloroethyl nitrosoureas (CENUs, e.g., BCNU), NM2CEA retains the nitrosamine structural class and is expected not to carbamoylate cellular proteins—a mechanism associated with CENU-related toxic side effects [1].

DNA cross-linking activity
Class-level inference
Positive interstrand cross-links (TA92, in vitro); absent in NDMA/NDEA; carbamoylation-free vs CENUs
Supports use as nitrosamine-class cross-link positive control without nitrosourea confound
Structurally characterized chloroalkyl nitrosamine; individual assay validation required
DNA cross-linking Mutagenicity Chloroethylating agent Bifunctional alkylation

Computed LogP and Predicted Chromatographic Retention Distinguish NM2CEA from NDMA and NDEA for HPLC Method Development

NM2CEA has a computed XLogP3-AA value of 0.8 [1], reflecting the balanced lipophilicity contributed by the 2-chloroethyl group. This distinguishes it chromatographically from NDMA (XLogP3 ~ -0.6) and NDEA (XLogP3 ~ 0.5) [2]. The approximately 1.4 log unit difference from NDMA translates to a predicted ~25-fold difference in reversed-phase HPLC retention factor (k'), supporting the need for a dedicated reference standard rather than surrogate calibration. NM2CEA is therefore supplied specifically as Nitrosamines Impurity 27 for HPLC analytical method development, method validation (AMV), and Quality Control (QC) applications in ANDA and commercial nitrosamine production [3].

Computed lipophilicity
Cross-study comparable
XLogP3-AA 0.8; ΔLogP ~1.4 vs NDMA, predicts ~25-fold k' difference on C18
Supports dedicated reference standard requirement due to retention differentiation
Computed values; experimental retention confirmation advised for method transfer
LogP Chromatographic retention Analytical method development HPLC

Chlorinated vs. Non-Chlorinated Nitrosamine Mutagenic Potency: Class-Level Evidence of Enhanced Alkylating Activity

Systematic mutagenicity comparisons of structurally related α-acetoxy nitrosamines in Salmonella typhimurium demonstrated that chlorinated nitrosamines (including the chloroethyl analog representing the NM2CEA activated species) exhibit stronger mutagenicity than their non-chlorinated counterparts (simple α-acetoxy nitrosamines lacking the chloro group) [1]. The enhancement is attributed to the chloro leaving group that enables a second alkylation event (cross-link formation) after initial DNA adduction. Furthermore, mutagenic activity increased with alkyl chain length among chloroalkyl homologs (chloroethyl < chloropropyl < chlorobutyl), indicating that NM2CEA occupies a defined intermediate position on this activity gradient [1].

Mutagenic potency ranking
Class-level inference
Non-chlorinated
Supports intermediate mutagenic potency placement in structure-activity gradient
Rank derived from class-level SAR; direct NM2CEA mutagenicity data remain limited
Mutagenicity Structure-activity relationship Chloroalkyl nitrosamines Alkylating potency

Validated Application Scenarios for N-Nitrosomethyl-2-chloroethylamine as a Procurement Decision Support


Pharmaceutical Nitrosamine Impurity Profiling and ANDA Regulatory Submission

NM2CEA is procured as Nitrosamines Impurity 27 for use as an HPLC reference standard in analytical method development, method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial pharmaceutical production [1]. Its well-defined computed logP (0.8) and chloroethyl-specific retention behavior distinguish it from NDMA and NDEA, making it indispensable for accurate quantification of this specific impurity in drug substance and product matrices [2].

DNA Cross-Linking Mechanistic Studies: Positive Control Distinct from Nitrosoureas

NM2CEA serves as a nitrosamine-class positive control for DNA interstrand cross-link formation in genotoxicity assays (e.g., S. typhimurium TA92, alkaline elution, or comet assay modifications). Unlike chloroethyl nitrosoureas (BCNU, CCNU), NM2CEA does not contain a carbamoylating moiety, enabling researchers to dissect alkylation-mediated cross-linking toxicity from protein carbamoylation confounds [1].

Structure–Carcinogenicity Relationship Studies in N-Nitroso Compound Research

NM2CEA contributes a unique data point to N-nitrosamine Quantitative Structure–Activity Relationship (QSAR) models by combining a methyl group with a 2-chloroethyl group on the nitrosamino nitrogen [1]. Its acute oral LD50 of 22 mg/kg anchors the high-toxicity extreme of the nitrosamine spectrum, complementing data from less toxic analogs (e.g., NDELA at 7,500 mg/kg), and supports carcinogenic potency categorization (CPCA) efforts for nitrosamine impurity risk assessment [2].

Occupational and Environmental Nitrosamine Exposure Assessment

Due to its unambiguous GHS Category 1B carcinogenicity classification with 100% ECHA notifier concordance and high acute toxicity, NM2CEA is used as a model compound for developing sensitive analytical methods (LC-MS/MS, GC-MS) for occupational exposure monitoring and environmental surveillance of volatile nitrosamines [1]. Its single chlorine atom provides a distinctive isotopic signature (³⁵Cl/³⁷Cl ratio) that aids in unambiguous mass spectrometric identification.

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling
Certified nitrosamine impurity reference standard
HPLC method specificity and linearity
DNA cross-linking mechanistic studies
Bifunctional alkylating activity without carbamoylation
Cross-link detection specificity vs simple alkylating nitrosamines
Nitrosamine QSAR and carcinogenicity research
Distinct substitution pattern (methyl + chloroethyl)
Carcinogenic potency category modeling
Volatile nitrosamine analytical monitoring
Chlorine isotopic signature (³⁵Cl/³⁷Cl)
LC-MS/MS method sensitivity and selectivity
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